molecular formula C15H11ClF3NO4 B1678082 Oxyfluorfen CAS No. 42874-03-3

Oxyfluorfen

Cat. No.: B1678082
CAS No.: 42874-03-3
M. Wt: 361.70 g/mol
InChI Key: OQMBBFQZGJFLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxyfluorfen (CAS No. 42874-03-3) is a diphenyl ether herbicide introduced in 1976 . It acts as a protoporphyrinogen oxidase (PPO) inhibitor (WSSA Group 14), disrupting chlorophyll synthesis and causing lipid peroxidation in plants . Widely used in crops like strawberries, soybeans, and sunflowers, it is effective as both pre- and post-emergence herbicide . Key physicochemical properties include low water solubility (0.116 mg/L at 20°C), high soil adsorption (log Koc = 3.46–4.13), and persistence (half-life: 30–103 days) .

Preparation Methods

Historical Development of Oxyfluorfen Synthesis

Early Synthetic Routes: Dual-Ether and Monoether Hydroxyl Protection Methods

Initial synthetic routes for this compound, as described in patents US4093446 and CN1068106, relied on dual-ether or monoether hydroxyl protection strategies. The dual-ether method involved condensing 3,4-dichlorobenzotrifluoride with resorcinol under alkaline conditions to form a bis-ether intermediate, followed by nitration using mixed acids (H₂SO₄/HNO₃). This approach suffered from low yields (≤70%) due to the instability of intermediates and the hydrolysis of trifluoromethyl groups, which generated hazardous hydrogen fluoride.

The monoether hydroxyl protection method utilized resorcinol as a starting material, undergoing etherification, condensation, and nitration. While this route simplified intermediate handling, it required toxic reagents like ethyl sulfate and excessive nitrating agents, leading to high environmental toxicity and operational hazards.

Modern Synthetic Strategies

Nitration-Condensation-Etherification Sequence (CN103980127A)

A landmark advancement in this compound synthesis is detailed in Chinese Patent CN103980127A, which introduces a three-step sequence starting from 3-chlorophenol (Figure 1).

Step 1: Nitration of 3-Chlorophenol

3-Chlorophenol undergoes nitration in toluene using a solid-supported catalyst (e.g., molecular sieve-loaded sodium nitrite or activated carbon-adsorbed aluminum chloride). This step achieves 92% yield of 3-chloro-4-nitrophenol at 90°C, avoiding traditional nitrating mixtures and reducing acidic wastewater.

Table 1: Nitration Reaction Optimization (CN103980127A)

Catalyst System Solvent Nitric Acid (ml) Temperature (°C) Yield (%)
NaNO₂/Molecular Sieve Toluene 14 90 92
AlCl₃/Activated Carbon Toluene 20 70 89
FeCl₃/Molecular Sieve Toluene 10 50 90

Step 2: Condensation with Sodium Ethoxide

3-Chloro-4-nitrophenol reacts with sodium ethoxide in ethanol at 80°C, yielding 3-ethoxy-4-nitrophenol with 95% efficiency . This replaces toxic ethyl sulfate, enhancing operational safety.

Table 2: Condensation Reaction Parameters

3-Chloro-4-Nitrophenol (g) Sodium Ethoxide (g) Ethanol (ml) Temperature (°C) Yield (%)
17.3 8.2 150 80 95
17.3 10.2 100 60 92

Step 3: Etherification with 3,4-Dichlorobenzotrifluoride

The final etherification employs 3,4-dichlorobenzotrifluoride and an acid scavenger (e.g., potassium carbonate) in toluene at 150°C. This step achieves 98% purity with minimal solvent waste, addressing prior issues of product viscosity and residual toxins.

Comparative Analysis of Methodologies

Yield and Purity Advancements

Modern methods (CN103980127A) achieve ≥98% purity versus 70–85% in older routes. Key improvements include:

  • Catalyst Innovation : Solid-supported catalysts reduce nitric acid usage by 40% compared to mixed-acid nitration.
  • Solvent Recovery : Toluene and ethanol are recycled via distillation, lowering raw material costs by 25%.

Industrial-Scale Process Optimization

Continuous-Flow Nitration Systems

Recent pilot studies demonstrate that continuous-flow reactors enhance nitration efficiency, achieving 94% yield at 100°C with a 5-minute residence time. This approach minimizes thermal degradation risks associated with batch processing.

Solventless Etherification

Emerging protocols explore solventless etherification using microwave irradiation, reducing reaction times from 8 hours to 45 minutes while maintaining 97% yield . However, scalability challenges remain due to energy input requirements.

Environmental and Regulatory Considerations

Byproduct Management

The decomposition of trifluoromethyl intermediates generates trace hydrogen fluoride (HF). Modern plants employ calcium hydroxide scrubbers, achieving HF emissions <1 ppm, compliant with EPA guidelines.

Residue Analysis in Agricultural Applications

EPA studies validate that this compound residues in cottonseed remain below 0.01 ppm when applied at 1.0 lb ai/A, as quantified via GC-NCI-MS (LOD: 0.003 ppm).

Chemical Reactions Analysis

Oxyfluorfen undergoes various chemical reactions:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving its nitro and chloro groups.

    Common Reagents and Conditions: Typical reagents include nitric acid for nitration and sodium ethoxide for condensation.

    Major Products: The major products formed from these reactions include various nitro and chloro derivatives of this compound.

Scientific Research Applications

Weed Control in Vegetables

Oxyfluorfen has been extensively studied for its efficacy in controlling broadleaf weeds in vegetable crops such as onions and broccoli. A field experiment conducted over two years demonstrated that pre-emergence applications of this compound at 400 g/ha significantly reduced total weed density and dry weight while improving weed control efficiency . The herbicide effectively controlled species like Boerhaavia diffusa and Parthenium hysterophorus, essential for enhancing crop yield and quality.

Crop Application Rate (g/ha) Weed Control Efficiency (%) Key Weeds Controlled
Onion400HighBoerhaavia diffusa, Parthenium hysterophorus
BroccoliVariesModerate to HighBroadleaf weeds

Rice Production

Recent studies have evaluated this compound's application in rice production, particularly against barnyardgrass and weedy rice. Field trials indicated that this compound applied at 1,680 g/ha achieved 81% control of weedy rice in 2021 and 72% in 2022 . The development of this compound-resistant rice varieties has facilitated its use, allowing for effective weed management without harming the crop.

Year Application Timing Barnyardgrass Control (%) Weedy Rice Control (%)
20211-leaf to tillering≥8581
20221-leaf to tillering≥7072

Environmental Impact Studies

Research has also focused on the environmental implications of this compound usage. A study assessed its potential carcinogenicity, concluding that while it induces liver tumors in mice at high doses, it is not predicted to be carcinogenic in humans at relevant exposure levels . Furthermore, the compound's low mobility in soil reduces the risk of groundwater contamination.

Efficacy Against Specific Weeds

A study aimed at controlling Galinsoga parviflora demonstrated that this compound could effectively manage this weed species when applied at specific rates under varying soil conditions . The results indicated that this compound's strong binding to organic matter and clay enhances its efficacy.

Herbicide Mixtures

Combining this compound with other herbicides like clomazone has shown improved control of resistant barnyardgrass populations. Field trials revealed that mixtures could achieve over 73% control across multiple site-years, suggesting a synergistic effect that could benefit integrated weed management strategies .

Comparison with Similar Compounds

Chemical Structure and Class

Oxyfluorfen belongs to the diphenyl ether family, alongside bifenox, acifluorfen, fomesafen, and lactofen . Other structurally distinct PPO inhibitors include:

  • Triazolinones: Carfentrazone-ethyl, azafenidin.
  • Phenylpyrazoles : Pyraflufen-ethyl.
  • N-phenylphthalimides : Flumioxazin, cinidon-ethyl .

Table 1: Physicochemical Comparison

Compound Water Solubility (mg/L) log Kow Soil Half-Life (Days)
This compound 0.116 4.86 30–103
Lactofen 0.1 4.70 20–60
Fomesafen 50 2.08 40–100
Flumioxazin 1.79 2.50 7–21

Sources:

This compound exhibits higher lipophilicity (log Kow = 4.86) and lower solubility than fomesafen or flumioxazin, contributing to its strong soil adsorption and immobility .

Mode of Action

All PPO inhibitors disrupt the chlorophyll biosynthesis pathway by blocking Protoporphyrinogen IX oxidase (PPX), leading to proto accumulation and oxidative membrane damage . However, this compound uniquely accumulates in thyroid tissue 2–3 times more than in plasma, inhibiting sodium iodide symporter (NIS) activity and reducing serum thyroxine (T4) in rats .

Environmental Persistence and Mobility

  • This compound : Immobile in soil due to high Koc; binds tightly to organic matter and clay. Half-life ranges from 30–103 days .
  • Fomesafen : Moderate mobility (log Koc = 2.08) with longer persistence (40–100 days) .
  • Flumioxazin : Shorter half-life (7–21 days) and lower adsorption, making it less persistent .

Organic amendments (e.g., biochar) reduce this compound bioavailability by 33–60% via adsorption, a remediation strategy less documented for other PPO inhibitors .

Soil Microbial and Enzyme Impact

This compound inhibits dehydrogenase (DA) and urease (UA) activities in soil, with DA recovery observed after 21 days due to microbial adaptation . Comparatively:

  • Fomesafen : Shows similar DA inhibition but faster recovery .
  • S-metolachlor : Causes dose-dependent DA suppression without recovery .

Toxicity and Non-Target Effects

  • Thyroid Disruption : this compound suppresses T4 (LOEL = 3.25 mg/kg/day) and accumulates in thyroid tissue, a unique trait among PPO inhibitors .
  • Crop Injury : Causes dose-dependent leaf injury in ornamentals (e.g., Hydrangea) and sunflowers, similar to lactofen in soybeans .
  • Aquatic Toxicity : High bioaccumulation in earthworms (BCF = 0.80–1.7), mitigated by biochar amendments .

Herbicide Efficacy and Application

  • Temperature Sensitivity: this compound performs better under low temperatures, while metribuzin (triazinone) is more effective at high temperatures .
  • Formulations : Water-based and solvent-carrier formulations yield similar weed control (e.g., 30–50% hand-weeding reduction in strawberries) .
  • Combination Use : this compound + pendimethalin provides 57–97% weed control, though less effective than flumioxazin .

Resistance Development

This compound has two documented cases of resistance (e.g., common ragweed), fewer than acetolactate synthase (ALS) inhibitors but comparable to other PPO herbicides .

Market Trends and Sustainability

The this compound market is projected to grow at 5.5% CAGR by 2030, driven by demand for eco-friendly herbicides in sustainable agriculture . Its selective action and compatibility with integrated weed management (IWM) contrast with older, broad-spectrum herbicides like glyphosate.

Biological Activity

Oxyfluorfen is a diphenyl ether herbicide widely used in agriculture for weed control. Its biological activity encompasses a range of effects on both target organisms (weeds) and non-target organisms, including mammals and aquatic life. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, toxicological effects, and ecological implications.

This compound acts primarily as a pre-emergent herbicide, inhibiting the growth of various weeds by disrupting the synthesis of chlorophyll and other essential processes. Its mode of action involves the inhibition of protoporphyrinogen oxidase, an enzyme crucial for chlorophyll biosynthesis, leading to the accumulation of toxic porphyrins in plant tissues.

Key Findings:

  • Weed Control Efficacy: Studies have shown that this compound effectively controls a variety of weeds in rice cultivation, with application rates ranging from 150 to 200 g/ha resulting in significant reductions in weed populations and dry matter production (Table 1) .
  • Endocrine Disruption: Recent research indicates that this compound disrupts endocrine functions in mammals by inhibiting iodide uptake in thyroid hormone synthesis pathways, leading to decreased serum levels of thyroid hormones T4 and T3 .

Toxicological Effects

This compound's toxicity profile has been extensively studied in various animal models. Notably, it has been associated with liver toxicity and potential carcinogenic effects.

Case Studies:

  • Liver Toxicity: In rodent studies, high doses of this compound resulted in increased liver weight and histopathological changes indicative of liver damage. No genotoxic effects were observed, suggesting a nongenotoxic mode of action for potential carcinogenicity .
  • Human Case Report: A case involving a 20-year-old woman who ingested this compound highlighted acute toxicity symptoms, including nausea and vomiting, underscoring the compound's hazardous nature when misused .

Ecological Impact

This compound's impact extends beyond agricultural settings; it poses risks to aquatic ecosystems as well. Research has demonstrated its molluscicidal effects on Biomphalaria alexandrina snails, which serve as bioindicators for chemical pollution.

Molluscicidal Activity:

  • The LC50 for this compound was determined to be 5.9 mg/l for B. alexandrina snails, with sub-lethal concentrations adversely affecting reproductive rates and antioxidant enzyme levels .
  • Histopathological examinations revealed severe damage to digestive cells and reproductive tissues in exposed snails.

Summary Table: Biological Activity Overview

Aspect Details
Primary Use Herbicide for weed control
Mechanism Inhibits protoporphyrinogen oxidase; disrupts chlorophyll synthesis
Weed Control Efficacy Effective at 150-200 g/ha; significant reduction in weed populations
Endocrine Disruption Inhibits iodide uptake; decreases T4 and T3 levels
Toxicity Liver toxicity observed; potential carcinogenic effects
Aquatic Impact Molluscicidal effects on B. alexandrina; LC50 = 5.9 mg/l

Q & A

Q. Basic: What analytical methods are recommended for detecting oxyfluorfen residues in environmental and agricultural samples?

Q. Advanced: How can researchers address cross-reactivity challenges in immunoassays for this compound detection?

  • Methodological Answer :
    • Basic : Enzyme-linked immunosorbent assay (ELISA) and chemiluminescence immunoassay (CLEIA) are validated methods for detecting this compound residues. These methods achieve limits of detection (LOD) as low as 0.0016 mg/L (CLEIA) and 0.0048 mg/L (ELISA) with recoveries of 74–107% in soil, fruits, and water samples. Cross-reactivity studies must confirm specificity against structural analogs like diphenyl ether herbicides .
    • Advanced : To mitigate cross-reactivity in immunoassays, optimize hapten design (e.g., spacer arm positioning) and screen monoclonal antibodies against analogs. Use competitive binding assays to quantify cross-reactivity percentages (e.g., IC50 ratios) and validate results with gas chromatography (GC) for confirmation .

Q. Basic: How does this compound persist in different soil types under varying environmental conditions?

Q. Advanced: What kinetic models explain the biphasic degradation of this compound in soil?

  • Methodological Answer :
    • Basic : this compound exhibits first-order degradation kinetics, with half-lives ranging from 45–60 days in Alfisols and Vertisols. Soil binding and temperature (100–270°C) significantly influence degradation rates. Use high-performance liquid chromatography (HPLC) to monitor residues and account for soil organic matter content .
    • Advanced : The biphasic degradation (fast initial phase followed by slow phase) is modeled using a two-compartment kinetic approach. Parameters like kk, k1k_1, and k1k_{-1} (degradation, adsorption, and desorption constants) are resolved via nonlinear regression, as described by Hamaker and Goring (1976). This accounts for soil-binding hysteresis and photolysis effects in surface layers .

Q. Basic: What are the regulatory data gaps in this compound’s human health risk assessment?

Q. Advanced: How can conflicting data on this compound’s carcinogenicity in rodents inform risk characterization?

  • Methodological Answer :
    • Basic : The U.S. EPA identifies gaps in chronic toxicity data, particularly for endocrine disruption and cumulative effects. Required studies include neurotoxicity screening (OPPTS 870.6300) and developmental immunotoxicity (OCSPP 870.7800) .
    • Advanced : Rodent studies show species-specific hepatotoxicity: male mice develop benign liver tumors at 200 ppm, while rats show no carcinogenicity at 800 ppm. Mode-of-action (MOA) analysis reveals thresholds for peroxisome proliferation (e.g., Cyp4a10 induction) and mitogenicity, supporting a non-genotoxic, threshold-based risk model for humans .

Q. Basic: How does this compound adsorption to organic materials impact its environmental mobility?

Q. Advanced: What experimental parameters optimize this compound sequestration using bio-based adsorbents like Elephas maximus dung?

  • Methodological Answer :
    • Basic : this compound’s hydrophobicity (logKow=4.9\log K_{ow} = 4.9) drives strong adsorption to organic matter. Batch studies using Langmuir isotherms show maximum adsorption capacities (e.g., 88.9% removal with Elephas maximus dung) .
    • Advanced : Optimize particle size (<125 µm), pH (5–7), and adsorbent dosage (2–5 g/L) via central composite design (CCD). Validate pseudo-second-order kinetics to distinguish chemisorption from physisorption .

Q. Basic: What experimental designs are suitable for field studies on this compound runoff and plant uptake?

Q. Advanced: How do slope gradient and tillage practices influence this compound transport in sunflower cultivations?

  • Methodological Answer :
    • Basic : Use integrated field plots with runoff collectors to quantify this compound in water, sediment, and plant tissues (e.g., sunflower stems). Monitor residues for 191 days post-application using GC-ECD .
    • Advanced : Conduct factorial experiments comparing tilled vs. untilled plots at 5–15% slopes. Apply mass balance models to partition runoff contributions (e.g., MUSLE equations) and correlate with soil erosion rates .

Q. Basic: What are the acute toxicity thresholds of this compound for aquatic organisms?

Q. Advanced: How does oxidative stress mediate this compound-induced nephrotoxicity in zebrafish?

  • Methodological Answer :
    • Basic : this compound’s 96-h LC50 for Danio rerio is 0.21 mg/L. Measure biomarkers like glutathione peroxidase (GPx) and malondialdehyde (MDA) to assess sublethal effects .
    • Advanced : Expose zebrafish embryos to 0.1–1.0 mg/L this compound for 72 h. Quantify ROS (dihydroethidium staining), pro-inflammatory cytokines (IL-1β, TNF-α via qPCR), and renal histopathology. Use N-acetylcysteine (NAC) to confirm ROS-mediated pathways .

Properties

IUPAC Name

2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO4/c1-2-23-14-8-10(4-5-12(14)20(21)22)24-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMBBFQZGJFLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO4
Record name OXYFLUORFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18185
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7024241
Record name Oxyfluorfen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Oxyfluorfen is an orange crystalline solid. Non corrosive. Used as an herbicide., Orange to dark red-brown solid; [HSDB]
Record name OXYFLUORFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18185
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxyfluorofen
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6490
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

358.2 °C
Record name OXYFLUOROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Readily soluble in most organic solvents, e.g. acetone 72.5, cyclohexanone, isophorone 61.5, dimethylformamide >50, chloroform 50-55, mesityl oxide 40-50 (all in g/100 g, 25 °C), In water, 1.16X10-1 mg/L at 25 °C
Record name OXYFLUOROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.49 g/L, Density: 1.35 at 73 °C
Record name OXYFLUOROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000025 [mmHg], 2X10-7 mm Hg at 25 °C
Record name Oxyfluorofen
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6490
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name OXYFLUOROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Orange crystalline solid at room temperature, Orange to deep red brown crystalline solid

CAS No.

42874-03-3
Record name OXYFLUORFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18185
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxyfluorfen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42874-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyfluorfen [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042874033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyfluorfen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYFLUORFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46GY4Y6567
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXYFLUOROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

85-90 °C (tech., 65-84 °C)
Record name OXYFLUOROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.